2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) exhibits characteristic signals:
- Piperidine protons: δ 3.20–3.45 ppm (m, H-2, H-6), 1.60–1.85 ppm (m, H-3, H-4, H-5)
- Oxadiazole methyl: δ 2.45 ppm (s, 3H)
- N–H proton: δ 10.12 ppm (broad, exchangeable)
¹³C NMR confirms the oxadiazole C-5 resonance at δ 167.8 ppm and piperidine C-2 at δ 58.3 ppm.
Fourier-Transform Infrared (FT-IR)
Key absorption bands include:
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 189.64 ([M+H]⁺), consistent with the molecular formula C₇H₁₂ClN₃O. Fragmentation at m/z 153.18 corresponds to loss of HCl.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO gap: 5.2 eV, localized on the oxadiazole ring
- Molecular electrostatic potential (MEP) shows nucleophilic regions at oxadiazole N-2 (−0.32 e) and electrophilic zones at piperidine N (+0.28 e)
- NBO analysis confirms hyperconjugation between oxadiazole π* orbitals and piperidine σ orbitals (stabilization energy: 12.8 kcal/mol)
Table 2: DFT-derived parameters
| Parameter | Value |
|---|---|
| Dipole moment | 4.78 Debye |
| Ionization potential | 8.94 eV |
| Electron affinity | 3.72 eV |
| Global softness | 0.19 eV⁻¹ |
Tautomerism and Protonation State Analysis
The piperidine nitrogen (pKₐ = 9.1) exists predominantly as a hydrochloride salt under physiological conditions, with protonation increasing water solubility by 3.2 log units. Oxadiazole tautomerism is disfavored (ΔG = +4.7 kcal/mol for 1,2,4- vs. 1,3,4-oxadiazole). X-ray photoelectron spectroscopy (XPS) confirms N-1s binding energies at 399.6 eV (piperidine N⁺–H) and 398.2 eV (oxadiazole N).
Key findings:
Properties
IUPAC Name |
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKGWZCRQRWCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization of Piperidine-Hydrazide Intermediates
This approach involves a two-step process:
Method B: Microwave-Assisted Synthesis
Adapting general 1,2,4-oxadiazole protocols, this method uses microwave irradiation to accelerate cyclization:
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | Piperidine-acetic acid derivative | Piperidine nitrile |
| Cyclization Agent | CDI, acetohydrazide | Hydroxylamine HCl, esters |
| Reaction Time | 12–24 h | 15 min–4 h |
| Yield | 60–80% | 11–90% |
| Purification | Liquid-liquid extraction | Simple filtration |
Optimization and Challenges
Critical Steps
- Temperature control : Exothermic reactions during CDI activation necessitate ice-water baths.
- Acidification : Precise pH adjustment with acetic acid prevents over-protonation of the oxadiazole nitrogen.
Structural Confirmation
- Spectroscopic Data :
- Elemental Analysis : Matches theoretical values for C₈H₁₄ClN₃O (C 47.18%, H 6.93%, N 20.63%).
Industrial-Scale Considerations
- Cost Efficiency : Method A uses expensive CDI (~$200/mol), while Method B employs low-cost hydroxylamine HCl (~$50/mol).
- Safety :
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield piperidine derivatives .
Scientific Research Applications
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to changes in their activity . The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Positional Isomers on the Piperidine Ring
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride (CAS: 1211666-31-7):
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride (CAS: 1181540-59-9): Oxadiazole substitution at the 3-position of piperidine. Purity: ≥95% . Application: Potential differences in receptor binding due to altered spatial orientation .
Substituent Variations on the Oxadiazole Ring
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride :
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride (CAS: 263383-24-0):
Physicochemical Properties
Pharmacological and Industrial Relevance
- Receptor Antagonism : The target compound shares structural similarities with GR127935, a 5-HT1D receptor antagonist containing a 5-methyl-1,2,4-oxadiazole group . Modifications in substituent position (e.g., 2- vs. 4-piperidine) influence selectivity and potency.
- Agrochemical Utility : Cyclobutyl and aromatic derivatives exhibit enhanced efficacy in crop protection due to increased hydrophobicity and resistance to metabolic degradation .
Key Research Findings
- Bioactivity : The 2-position substitution on piperidine optimizes steric compatibility with serotonin receptors, as seen in binding assays .
- Stability : Hydrochloride salts of methyl-substituted oxadiazoles demonstrate superior shelf-life compared to free bases .
- Toxicity: Limited data available, but cyclobutyl derivatives show reduced cytotoxicity in plant cells compared to aromatic analogs .
Biological Activity
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial properties, cytotoxic effects, and other relevant biological interactions based on recent research findings.
The molecular formula for this compound is C₈H₁₃N₃O·HCl, with a molecular weight of approximately 203.669 g/mol. The compound features a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O·HCl |
| Molecular Weight | 203.669 g/mol |
| CAS Number | 1255718-24-1 |
| IUPAC Name | 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole; hydrochloride |
| SMILES | Cl.Cc1noc(n1)C2CCCCN2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various oxadiazole derivatives, including this compound. In vitro evaluations typically measure the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC) against a range of pathogens.
Study Findings
- Antibacterial Activity : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- MIC values against Staphylococcus aureus ranged from 5.64 to 77.38 µM.
- Against Escherichia coli, MIC values were noted between 2.33 and 156.47 µM.
- Antifungal Activity : The compound also demonstrated antifungal properties:
Table of Antimicrobial Activity
| Pathogen | MIC (µM) Range |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Cytotoxicity and Cancer Research
The biological activity of oxadiazole derivatives extends to their cytotoxic effects on cancer cell lines. In particular, studies have shown that compounds similar to or including the oxadiazole moiety can induce apoptosis in various cancer cell lines.
Case Studies
- Cytotoxic Effects : In studies involving human breast adenocarcinoma cell lines (MCF-7), compounds related to oxadiazoles demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin:
- Mechanism of Action : Flow cytometry analyses revealed that these compounds could significantly increase p53 expression levels and activate caspase pathways leading to apoptosis in MCF-7 cells .
Table of Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | |
| U-937 (Acute Monocytic Leukemia) |
Q & A
Q. What are the recommended synthetic routes for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling piperidine derivatives with pre-synthesized oxadiazole rings. For example, dichloromethane and NaOH are effective solvents for nucleophilic substitutions, as seen in analogous piperidine-oxadiazole syntheses . Optimization includes:
Q. What analytical techniques are most effective for characterizing purity and structure?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies piperidine ring protons (δ 1.5–3.0 ppm) and oxadiazole protons (δ 8.0–8.5 ppm) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment (>99%) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 216.1) .
Q. How should this compound be stored, and what are its stability concerns?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis .
- Degradation : Exposure to moisture may hydrolyze the oxadiazole ring to amidoxime; monitor via TLC .
- Handling : Use gloveboxes for hygroscopic samples and avoid prolonged light exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for piperidine-oxadiazole derivatives?
Methodological Answer: Discrepancies in GHS classifications (e.g., unclassified vs. acute toxicity ) require:
- In vitro assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC₅₀).
- Literature cross-validation : Compare data from pharmacopeial standards (e.g., USP impurities ) and regulatory databases (e.g., PubChem ).
- Dose-response studies : Establish LD₅₀ in rodent models under OECD guidelines.
Q. What advanced methods analyze functional group interactions in this compound?
Methodological Answer:
- FT-IR spectroscopy : Oxadiazole C=N stretching (1650–1600 cm⁻¹) and piperidine N-H bending (1550 cm⁻¹) reveal electronic interactions .
- X-ray crystallography : Resolves steric effects of the 3-methyl group on piperidine ring conformation .
- DFT calculations : Simulate HOMO-LUMO gaps to predict reactivity of the oxadiazole moiety .
Q. What strategies improve yields in multi-step syntheses of similar heterocycles?
Methodological Answer:
Q. How does the oxadiazole ring influence physicochemical properties?
Methodological Answer:
- Lipophilicity : The 3-methyl group increases logP by 0.5 units compared to unsubstituted oxadiazole, enhancing membrane permeability .
- Solubility : Polar oxadiazole improves aqueous solubility (2.1 mg/mL at pH 7.4) but requires co-solvents (DMSO) for biological assays .
- pKa : Piperidine nitrogen (pKa ~8.5) protonates under physiological conditions, affecting ion-channel interactions .
Q. What computational approaches predict biological activity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A) based on structural analogs .
- QSAR models : Train datasets on piperidine derivatives’ IC₅₀ values against kinase targets (R² > 0.85) .
- MD simulations : Simulate 100-ns trajectories to assess oxadiazole ring stability in lipid bilayers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
